2-Iodo-5-(4-methoxyphenyl)pyrazine
Description
2-Iodo-5-(4-methoxyphenyl)pyrazine is a halogenated pyrazine derivative characterized by an iodine atom at the 2-position and a 4-methoxyphenyl group at the 5-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and biological activity .
Properties
Molecular Formula |
C11H9IN2O |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
2-iodo-5-(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C11H9IN2O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3 |
InChI Key |
KETFZIOGFUDDFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=N2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features, molecular weights, and applications of 2-Iodo-5-(4-methoxyphenyl)pyrazine with analogous compounds:
- Substituent Effects: Halogens (I vs. The electron-withdrawing nature of iodine could lower the LUMO energy, favoring n-type semiconductor behavior . Methoxy Groups: The 4-methoxyphenyl group is common across these compounds, contributing to π-π stacking and solubility in organic solvents. Its electron-donating effect may counterbalance the electron-withdrawing halogen or amino groups .
Key Research Findings and Data
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